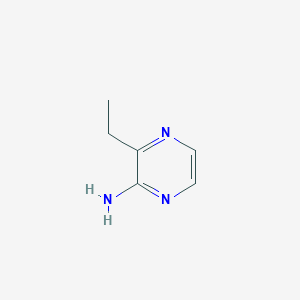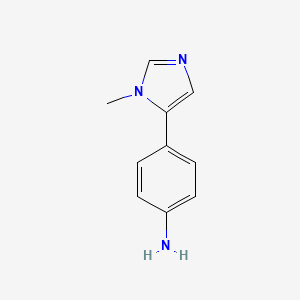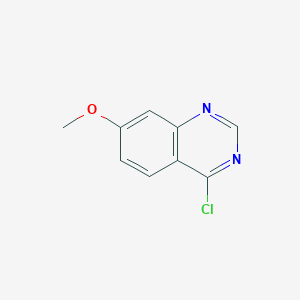![molecular formula C8H19NO4Si B1591928 N-[3-(Trimethoxysilyl)propyl]acetamide CAS No. 57757-66-1](/img/structure/B1591928.png)
N-[3-(Trimethoxysilyl)propyl]acetamide
Übersicht
Beschreibung
“N-[3-(Trimethoxysilyl)propyl]acetamide” is an organosilane compound . It is a colorless and odorless liquid, soluble in water and most organic solvents.
Synthesis Analysis
The synthesis of “N-[3-(Trimethoxysilyl)propyl]acetamide” involves the addition reaction of trichlorosilane with allyl chloride under the catalysis of chloroplatinic acid, followed by amination with ethylenediamine, and then methanolysis .Molecular Structure Analysis
The molecular structure of “N-[3-(Trimethoxysilyl)propyl]acetamide” is represented by the formula C8H22N2O3Si .Chemical Reactions Analysis
“N-[3-(Trimethoxysilyl)propyl]acetamide” can react with fluorinated carbon nanotubes (F-CNT) to form aminoalkylalkoxysilane functionalized carbon nanotubes .Physical And Chemical Properties Analysis
“N-[3-(Trimethoxysilyl)propyl]acetamide” is a colorless and odorless liquid, soluble in water and most organic solvents.Wissenschaftliche Forschungsanwendungen
-
Application in Silica Aerogels
- Scientific Field : Material Science .
- Summary of Application : N-[3-(Trimethoxysilyl)propyl]acetamide is used along with tetramethyl orthosilicate to produce an organically-modified silica network . This network can be reinforced by adding 1, 6-bis(trimethoxysilyl)hexane or 1, 4-bis(triethoxysilyl)-benzene as spacers and tris[2-(acryloyloxy)ethyl] isocyanurate .
- Methods of Application : The compound is used as a precursor in the synthesis of silica aerogels. The aerogels are then doped with silica-functionalized magnetite nanoparticles .
- Results or Outcomes : The resulting hybrid aerogels have shown an interesting combination of thermal insulation and mechanical properties. They also exhibit magnetic behavior, which can be useful for applications including magnetic separation and drug delivery .
-
Application in Heavy Metal Adsorption
- Scientific Field : Environmental Chemistry .
- Summary of Application : N-[3-(Trimethoxysilyl)propyl]acetamide-modified halloysite is used for Cr(III) and Ni(II) adsorption from aqueous solution .
- Methods of Application : The compound is used to modify Indonesian natural halloysite, a type of clay mineral. The modified halloysite is then used to adsorb heavy metals from wastewater .
- Results or Outcomes : The modified halloysite showed good adsorption capacities, with removal percentages of heavy metals reaching 90% for metal concentrations of environmental relevance .
-
Application in Nanoparticle Functionalization
- Scientific Field : Nanotechnology .
- Summary of Application : N-[3-(Trimethoxysilyl)propyl]acetamide is used as a linker to an acrylate-based matrix polymer in the functionalization of barium titanate nanoparticles (BTONP) .
- Methods of Application : The compound is used in the functionalization process parameters of BTONP .
- Results or Outcomes : The study is still ongoing, and the results are not yet available .
Safety And Hazards
Zukünftige Richtungen
“N-[3-(Trimethoxysilyl)propyl]acetamide” can be used as a conducting polymer (CP). It has potential applications in modifying the surface characteristics and enhancing the wettability, dispersion of nanomaterials, and selective absorption . It can also be used as an organic ligand for the surface modification of silica gel to uptake heavy metal ions .
Eigenschaften
IUPAC Name |
N-(3-trimethoxysilylpropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO4Si/c1-8(10)9-6-5-7-14(11-2,12-3)13-4/h5-7H2,1-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLQREJGIDQFJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611562 | |
| Record name | N-[3-(Trimethoxysilyl)propyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamidopropyltrimethoxysilane | |
CAS RN |
57757-66-1 | |
| Record name | N-[3-(Trimethoxysilyl)propyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,7'-Dioxa-3,3'-bi(bicyclo[4.1.0]heptane)](/img/structure/B1591846.png)
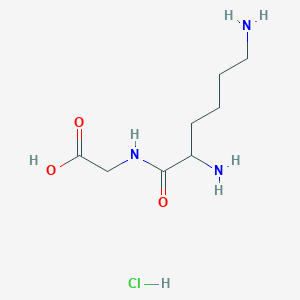
![2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B1591849.png)
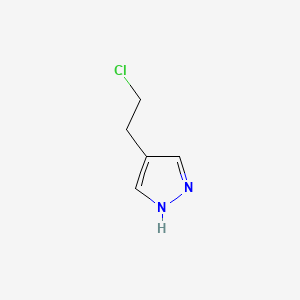

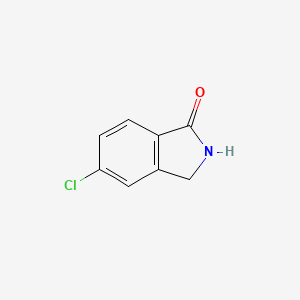
![Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1591854.png)
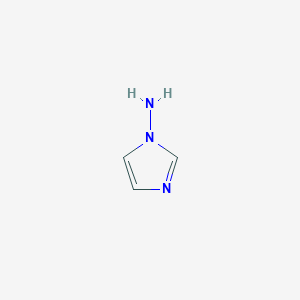
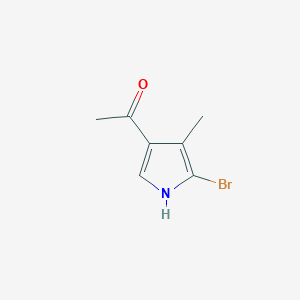
![4-[3-(Acryloyloxy)propoxy]benzoic acid](/img/structure/B1591863.png)
